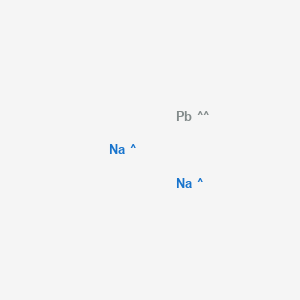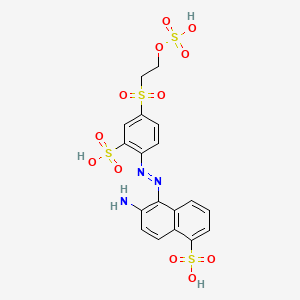
1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate is an organic compound with the molecular formula C10H10N2O3 It is known for its unique structure, which includes a diazonium group and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate typically involves the diazotization of 4-(4-hydroxyphenyl)but-1-en-2-one. The reaction is carried out under acidic conditions using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. The reaction conditions must be carefully controlled to prevent decomposition of the diazonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to maintain precise temperature and pH conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with various nucleophiles, such as halides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) are employed under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxy derivatives.
Substitution: Various substituted phenylbutenolates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate involves its interaction with molecular targets through its diazonium and hydroxyphenyl groups. The diazonium group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate
- 4-(4-Hydroxyphenyl)-but-3-en-2-one
Comparison
1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate is unique due to its combination of a diazonium group and a hydroxyphenyl group, which imparts distinct reactivity and biological activity
Propiedades
Número CAS |
52727-16-9 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1-diazo-4-(4-hydroxyphenyl)butan-2-one |
InChI |
InChI=1S/C10H10N2O2/c11-12-7-10(14)6-3-8-1-4-9(13)5-2-8/h1-2,4-5,7,13H,3,6H2 |
Clave InChI |
BWIRBIDNPYEXKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC(=O)C=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)

